molecular formula C16H19BrClF2N3O B15118022 5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

Cat. No.: B15118022
M. Wt: 422.7 g/mol
InChI Key: KPOFMHFELWDRMA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine, chlorine, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a pyridine derivative followed by the introduction of the piperidine moiety through a coupling reaction. The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Halogenating Agents: Such as N-bromosuccinimide (NBS) and thionyl chloride for introducing bromine and chlorine atoms.

    Solvents: Including dimethylformamide (DMF) and tetrahydrofuran (THF) for dissolving reactants and facilitating reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms and the piperidine moiety can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to its combination of halogen atoms and the piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H19BrClF2N3O

Molecular Weight

422.7 g/mol

IUPAC Name

[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H19BrClF2N3O/c17-12-9-13(18)14(21-10-12)22-5-1-11(2-6-22)15(24)23-7-3-16(19,20)4-8-23/h9-11H,1-8H2

InChI Key

KPOFMHFELWDRMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=C(C=N3)Br)Cl

Origin of Product

United States

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